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Compound of Interest

Compound Name: Methyltrienolone

Cat. No.: B1676529 Get Quote

Introduction

Methyltrienolone (also known as Metribolone or R1881) is a potent, synthetic, non-

aromatizable androgen that serves as a critical reference compound in the study of androgen

receptor (AR) signaling.[1] Its high affinity and specificity for the AR, coupled with its metabolic

stability, make it an invaluable tool for researchers in endocrinology, oncology, and drug

development.[2][3][4] R1881 is frequently used in competitive binding assays, in vitro and in

vivo androgenic studies, and for the validation of novel androgenic and anti-androgenic

compounds.[5][6]

Physicochemical Properties
Property Value Reference

Synonyms

Metribolone, R1881, (17β)-17-

Hydroxy-17-methylestra-

4,9,11-trien-3-one

[1][7]

Molecular Formula C19H24O2 [1]

Molecular Weight 284.4 g/mol [1]

Purity ≥98% (HPLC) [6][7]

Appearance Light yellow to yellow powder [6]

Storage 2-8°C [6]
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Key Characteristics in Androgen Research
High Affinity for the Androgen Receptor: Methyltrienolone binds to the androgen receptor with

high affinity, often exceeding that of the natural ligand, dihydrotestosterone (DHT).[8] This

strong interaction makes it an ideal radiolabeled ligand ([³H]R1881) for quantifying AR

expression levels and for competitive binding assays to determine the binding affinity of other

compounds.[8][9]

Metabolic Stability: Unlike endogenous androgens such as testosterone and DHT,

methyltrienolone is resistant to metabolic degradation in many experimental systems.[4][8]

This stability ensures that the concentration of the active compound remains constant

throughout the experiment, leading to more reliable and reproducible results.[3]

Specificity and Cross-Reactivity: While R1881 is highly specific for the AR, it is important to

note its cross-reactivity with other steroid receptors. It can also bind to the progesterone

receptor (PgR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).[9][10][11]

[12][13] This necessitates the use of blocking agents, such as triamcinolone acetonide for the

GR, in assays to ensure specific measurement of AR binding.[9][14]

Quantitative Data Summary
The following tables summarize key quantitative data for methyltrienolone in various

experimental contexts.

Table 1: Androgen Receptor Binding Affinity
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Ligand Kd (nM)
Bmax
(fmol/mg
protein)

Cell/Tissue
Type

Reference

[³H]Methyltrienol

one (R1881)
0.56 ± 0.06

758 ± 50 (mol x

10⁻¹⁸/μg DNA)

Human genital

skin fibroblasts
[8]

[³H]Dihydrotestos

terone (DHT)
0.72 ± 0.11

627 ± 103 (mol x

10⁻¹⁸/μg DNA)

Human genital

skin fibroblasts
[8]

[³H]Methyltrienol

one (R1881)
33 35.5

Male rat liver

cytosol
[9]

[³H]Methyltrienol

one (R1881) +

Triamcinolone

Acetonide

25 26.3
Male rat liver

cytosol
[9]

[³H]Methyltrienol

one (R1881)
0.9 ± 0.2 45.8 ± 4.7

Human benign

prostatic

hyperplasia

(BPH) cytosol

[15]

[³H]Methyltrienol

one (R1881)
~4 -

Differentiated rat

fat pad adipose

precursor cells

[14]

Table 2: Relative Binding Affinity (RBA)

Compound
Relative Binding Affinity
(R1881 = 100%)

Reference

Methyltrienolone (R1881) 100 [8]

Dihydrotestosterone (DHT) 50 - 67 [8]

Androgen Receptor Signaling Pathway
Androgens exert their effects through the androgen receptor, a ligand-activated transcription

factor.[16][17] The binding of an androgen, such as methyltrienolone, to the AR in the
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cytoplasm initiates a conformational change in the receptor. This leads to the dissociation of

heat shock proteins (HSPs), dimerization of the receptor, and its translocation into the nucleus.

[17] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen

response elements (AREs) in the promoter regions of target genes, thereby modulating their

transcription.[16][18]
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Caption: Classical Androgen Receptor Signaling Pathway.
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Experimental Protocols
Protocol 1: Competitive Androgen Receptor Binding
Assay
This protocol describes a whole-cell competitive binding assay to determine the relative binding

affinity of a test compound for the androgen receptor using [³H]methyltrienolone as the

radiolabeled ligand.

Materials:

Androgen-responsive cells (e.g., LNCaP, VCaP)

Cell culture medium (e.g., RPMI-1640) with charcoal-stripped fetal bovine serum (CS-FBS)

[³H]methyltrienolone (R1881)

Unlabeled methyltrienolone (R1881)

Test compound

Triamcinolone acetonide (to block glucocorticoid receptor binding)

Phosphate-buffered saline (PBS)

Scintillation cocktail

Scintillation counter

Workflow Diagram:
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Competitive AR Binding Assay Workflow

1. Cell Culture
(Androgen-responsive cells in CS-FBS medium)

2. Incubation
(Cells + [³H]R1881 + varying concentrations of test compound or unlabeled R1881 + triamcinolone acetonide)

3. Washing
(Remove unbound ligands with cold PBS)

4. Cell Lysis

5. Scintillation Counting
(Measure radioactivity)

6. Data Analysis
(Calculate IC50 and relative binding affinity)

Click to download full resolution via product page

Caption: Workflow for a competitive androgen receptor binding assay.

Procedure:

Cell Culture: Culture androgen-responsive cells in medium supplemented with charcoal-

stripped FBS to reduce background androgen levels. Plate cells in appropriate multi-well

plates and allow them to adhere overnight.

Assay Preparation: Prepare a series of dilutions of the test compound and unlabeled R1881

(for the standard curve).
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Incubation:

Wash the cells with serum-free medium.

Add assay medium containing a fixed concentration of [³H]R1881 and triamcinolone

acetonide to all wells.

Add the diluted test compound or unlabeled R1881 to the respective wells. Include wells

with only [³H]R1881 for total binding and wells with a high concentration of unlabeled

R1881 for non-specific binding.

Incubate at 37°C for a predetermined time (e.g., 2-4 hours) to reach binding equilibrium.

Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold

PBS to remove unbound radioligand.

Cell Lysis and Scintillation Counting:

Lyse the cells using a suitable lysis buffer.

Transfer the lysate to scintillation vials.

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of the competitor (test

compound or unlabeled R1881).

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the

specific binding of [³H]R1881).

Calculate the relative binding affinity (RBA) of the test compound compared to unlabeled

R1881.

Protocol 2: Androgen Receptor Reporter Gene Assay
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This protocol outlines a method to measure the transcriptional activity of the androgen receptor

in response to a test compound using a luciferase reporter gene.[19][20]

Materials:

Host cells (e.g., PC-3, COS-1) or androgen-responsive cells (e.g., LNCaP)

Expression vector for human AR (if using host cells with low endogenous AR)

Luciferase reporter vector containing androgen response elements (AREs)

Transfection reagent

Cell culture medium with CS-FBS

Methyltrienolone (R1881) as a positive control

Test compound

Luciferase assay reagent

Luminometer

Workflow Diagram:
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AR Reporter Gene Assay Workflow

1. Cell Seeding

2. Transfection
(Co-transfect with AR expression vector and ARE-luciferase reporter vector)

3. Treatment
(Incubate cells with R1881 or test compound)

4. Cell Lysis

5. Luciferase Assay
(Measure luminescence)

6. Data Analysis
(Determine agonist or antagonist activity)

Click to download full resolution via product page

Caption: Workflow for an androgen receptor reporter gene assay.

Procedure:

Cell Seeding: Plate cells in multi-well plates and allow them to attach.

Transfection: Co-transfect the cells with the AR expression vector (if necessary) and the

ARE-luciferase reporter vector using a suitable transfection reagent. A co-transfected control

vector (e.g., expressing Renilla luciferase) can be used for normalization.
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Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), replace

the medium with fresh medium containing various concentrations of the test compound or

R1881 (for agonist testing). For antagonist testing, treat cells with a fixed concentration of

R1881 in the presence of varying concentrations of the test compound.

Incubation: Incubate the cells for a further 18-24 hours to allow for gene expression.

Cell Lysis and Luciferase Assay:

Wash the cells with PBS.

Lyse the cells using the luciferase assay lysis buffer.

Add the luciferase substrate to the cell lysate and measure the luminescence using a

luminometer.

Data Analysis:

Normalize the firefly luciferase activity to the control (e.g., Renilla luciferase) activity.

For agonist assays, plot the normalized luciferase activity against the log concentration of

the test compound to determine the EC50 (effective concentration for 50% of maximal

response).

For antagonist assays, plot the percentage inhibition of R1881-induced luciferase activity

against the log concentration of the test compound to determine the IC50.

Disclaimer: Methyltrienolone is a potent synthetic steroid and should be handled with

appropriate safety precautions in a laboratory setting. It is intended for research use only and is

not for human or veterinary use.[4][21]
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at: [https://www.benchchem.com/product/b1676529#methyltrienolone-as-a-reference-
compound-in-androgen-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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